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Compound of Interest

Compound Name: 4-Amino-2,3-dimethylbenzoic acid

Cat. No.: B189052 Get Quote

An In-depth Technical Guide to the Theoretical Properties of 4-Amino-2,3-dimethylbenzoic
acid

Abstract
4-Amino-2,3-dimethylbenzoic acid is a substituted aromatic carboxylic acid featuring a

synthetically versatile scaffold. As a member of the aminobenzoic acid class, its structural

motifs—an aromatic amine and a carboxylic acid—are prevalent in a multitude of biologically

active compounds and serve as critical intermediates in pharmaceutical synthesis. This guide

provides a comprehensive theoretical analysis of its physicochemical properties, plausible

synthetic routes, expected spectroscopic signatures, and robust analytical methodologies.

Furthermore, we explore its potential pharmacological relevance by drawing parallels with

structurally related molecules and propose systematic workflows for its experimental validation.

This document is intended for researchers, medicinal chemists, and drug development

professionals seeking to understand and leverage the properties of this compound for novel

applications.

Molecular Identity and Physicochemical Properties
4-Amino-2,3-dimethylbenzoic acid, with the CAS number 5628-44-4, is an organic compound

possessing both acidic (carboxylic acid) and basic (amino group) functionalities.[1] The

strategic placement of these groups, along with the two methyl substituents on the benzene

ring, dictates its chemical reactivity, steric hindrance, and potential for intermolecular
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interactions. While extensive experimental data is not widely published, its core properties can

be reliably predicted using computational models and inferred from related analogs.

A summary of its key identifiers and computed physicochemical properties is presented below.

Property Value Reference

IUPAC Name
4-amino-2,3-dimethylbenzoic

acid
[1]

CAS Number 5628-44-4 [1]

Molecular Formula C₉H₁₁NO₂ [1]

Molecular Weight 165.19 g/mol [1]

Canonical SMILES
CC1=C(C=CC(=C1C)N)C(=O)

O
[1]

InChIKey
XLSZENRVQPEAHK-

UHFFFAOYSA-N
[1]

Predicted XLogP3 1.5 [1]

Predicted pKa 4.93 ± 0.25 [2]

Predicted Boiling Point 349 °C at 760 mmHg [2]

Predicted Density 1.207 g/cm³ [2]

Solubility Profile: The molecule's structure suggests amphipathic solubility. The carboxylic acid

and amino groups can form hydrogen bonds with polar solvents like water, especially at pH

values where they are ionized. However, the dimethylated benzene ring introduces significant

hydrophobic character. Therefore, 4-Amino-2,3-dimethylbenzoic acid is expected to be

slightly soluble in water[3] and demonstrate good solubility in polar organic solvents such as

methanol, ethanol, and DMSO.

Synthetic Strategy and Chemical Reactivity
2.1. Proposed Synthetic Pathway
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A common and effective method for synthesizing aromatic amines is the reduction of a

corresponding nitroaromatic compound.[4] Therefore, a logical synthetic route to 4-Amino-2,3-
dimethylbenzoic acid begins with the nitration of 2,3-dimethylbenzoic acid. The directing

effects of the alkyl groups (ortho-, para-directing) and the carboxylic acid group (meta-directing)

suggest that the nitro group will be introduced at the C4 or C6 position. Subsequent catalytic

hydrogenation would reduce the nitro group to the desired amine.

The proposed two-step synthesis is outlined below.

2,3-Dimethylbenzoic Acid 2,3-Dimethyl-4-nitrobenzoic Acid

 Nitration 
 (HNO₃, H₂SO₄) 4-Amino-2,3-dimethylbenzoic Acid

 Reduction 
 (H₂, Pd/C) 

Click to download full resolution via product page

Caption: Proposed synthesis of 4-Amino-2,3-dimethylbenzoic acid.

2.2. Theoretical Chemical Reactivity

The compound's bifunctional nature allows for a range of chemical transformations, making it a

versatile building block.

Reactions of the Amino Group: The primary amine can undergo standard reactions such as

acylation, alkylation, and diazotization. N-acylation with acyl chlorides or anhydrides can be

used to introduce various substituents, a common strategy in modifying the biological activity

of drug candidates.

Reactions of the Carboxylic Acid Group: The carboxyl group can be converted to esters,

amides, or acid chlorides. Esterification, for example, can increase lipophilicity and modulate

pharmacokinetic properties.[5]

Electrophilic Aromatic Substitution: The electron-donating nature of the amino and methyl

groups strongly activates the aromatic ring towards further electrophilic substitution, although

the existing substitution pattern and steric hindrance will influence the position of new

substituents.
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Spectroscopic Profile and Analytical
Characterization
While specific experimental spectra for 4-Amino-2,3-dimethylbenzoic acid are not readily

available, a theoretical profile can be constructed based on its structure and data from

analogous compounds.[6][7] This predicted data is crucial for structure confirmation and purity

assessment during and after synthesis.

3.1. Predicted Spectroscopic Data
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Technique Predicted Signature

¹H NMR

-COOH Proton: A broad singlet expected at δ

10-13 ppm. -NH₂ Protons: A broad singlet

around δ 3.5-5.0 ppm. Aromatic Protons: Two

doublets in the δ 6.5-8.0 ppm range,

corresponding to the two protons on the

benzene ring. -CH₃ Protons: Two distinct

singlets between δ 2.0-2.5 ppm.

¹³C NMR

-C=O Carbon: Expected around δ 165-175 ppm.

Aromatic Carbons: Multiple signals in the δ 110-

150 ppm range, with carbons attached to

heteroatoms appearing at the lower and higher

ends of this range. -CH₃ Carbons: Signals

expected in the δ 15-25 ppm range.

Infrared (IR)

O-H Stretch (Carboxylic Acid): A very broad

band from 2500-3300 cm⁻¹. N-H Stretch

(Amine): Two distinct sharp peaks around 3300-

3500 cm⁻¹. C=O Stretch (Carboxylic Acid): A

strong, sharp absorption band around 1680-

1710 cm⁻¹. C=C Stretch (Aromatic): Medium

intensity peaks around 1550-1600 cm⁻¹.

Mass Spec. (MS)

Molecular Ion (M⁺): A peak at m/z = 165. Key

Fragments: Loss of H₂O (m/z = 147), loss of -

COOH (m/z = 120), and subsequent

fragmentation of the aromatic ring.

3.2. Analytical Methodologies

Ensuring the purity and identity of a compound is paramount in research and development.

Based on established methods for similar aromatic acids, a robust analytical workflow can be

designed.[8][9]
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Purity & Quantification Impurity Profiling

Prepare Sample
(0.1 mg/mL in 50:50 ACN:H₂O)

RP-HPLC Analysis

Data Analysis
(Peak Area vs. Standard)

Prepare Sample
(1 mg, dry)

Silylation
(BSTFA, 70°C)

GC-MS Analysis

Impurity Identification
(Mass Spectra Library)

Synthesized Product

QC Step 1 QC Step 2

Click to download full resolution via product page

Caption: Quality control workflow for 4-Amino-2,3-dimethylbenzoic acid.

3.2.1. Protocol for Purity Determination by HPLC

This method is designed for the quantitative analysis of the main component and the detection

of non-volatile impurities.[8]

Instrumentation: A standard HPLC system with a UV detector, autosampler, and column

oven.

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
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Mobile Phase:

Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

Solvent B: Acetonitrile.

Gradient Program:

0-5 min: 10% B

5-25 min: 10% to 90% B

25-30 min: 90% B

30.1-35 min: 10% B (re-equilibration)

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection Wavelength: 254 nm and 280 nm.

Sample Preparation: Prepare a stock solution of 1 mg/mL in 50:50 acetonitrile/water. Dilute

to a working concentration of 0.1 mg/mL. Filter through a 0.45 µm syringe filter before

injection.

Causality: The C18 stationary phase provides hydrophobic interaction, which is effective for

retaining the aromatic ring. The gradient elution from a highly aqueous mobile phase to a high

organic content ensures that both polar and non-polar impurities can be resolved and eluted.

TFA is used as an ion-pairing agent to improve the peak shape of the acidic analyte.

3.2.2. Protocol for Impurity Profiling by GC-MS

This method is suitable for identifying volatile and semi-volatile impurities.

Instrumentation: A GC system coupled to a Mass Spectrometer.
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Derivatization: Due to the low volatility of the carboxylic acid and amine, derivatization is

essential.

Dry ~1 mg of the sample under a nitrogen stream.

Add 100 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Heat at 70 °C for 30 minutes to form the volatile trimethylsilyl (TMS) derivative.

GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Inlet Temperature: 250 °C.

Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min, and hold

for 5 min.

MS Conditions:

Ion Source: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 500.

Causality: Derivatization by silylation replaces the active protons on the amine and carboxyl

groups with non-polar TMS groups, which significantly increases the compound's volatility and

thermal stability, making it suitable for GC analysis.[8] EI provides reproducible fragmentation

patterns that can be compared against spectral libraries for confident impurity identification.

Theoretical Biological Significance and Applications
Direct biological studies on 4-Amino-2,3-dimethylbenzoic acid are scarce in public literature.

However, the aminobenzoic acid scaffold is a well-established pharmacophore. Derivatives

have shown a wide range of activities, including antimicrobial, anti-inflammatory, and

anticancer properties.[10][11]

Notably, a structurally related compound, 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-

benzoic acid, was identified as a potent and selective EP4 receptor antagonist, with potential
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applications in treating pain and inflammation.[12] This highlights the potential of the dimethyl-

aminobenzoic acid core as a platform for developing targeted therapeutics. The specific

substitution pattern of 4-Amino-2,3-dimethylbenzoic acid may offer a unique steric and

electronic profile for interaction with biological targets.

4.1. Proposed Workflow for Biological Screening

To investigate the potential anticancer properties, a primary cytotoxicity screen using a cell-

based assay is a logical first step.

Prepare Stock Solution
(e.g., 10 mM in DMSO)

Treat cells with serial dilutions
of compound (24-72h)

Seed Cancer Cell Lines
(e.g., PC-3, HeLa) in 96-well plates

Add Viability Reagent
(e.g., MTT, CellTiter-Glo®)

Measure Signal
(Absorbance or Luminescence)

Calculate IC₅₀ Value

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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